N-(3-fluorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

Description

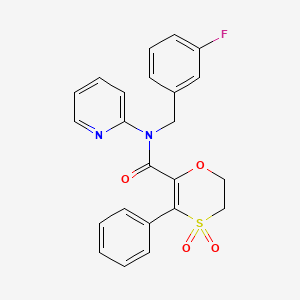

N-(3-fluorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide (CAS: 1144463-33-1) is a heterocyclic compound with a molecular formula of C₂₃H₁₉FN₂O₄S and a molecular weight of 438.47 g/mol. Its structure features a 1,4-oxathiine ring fused to a carboxamide group, substituted with a 3-fluorobenzyl moiety, a phenyl group, and a pyridin-2-yl group.

Properties

Molecular Formula |

C23H19FN2O4S |

|---|---|

Molecular Weight |

438.5 g/mol |

IUPAC Name |

N-[(3-fluorophenyl)methyl]-4,4-dioxo-5-phenyl-N-pyridin-2-yl-2,3-dihydro-1,4-oxathiine-6-carboxamide |

InChI |

InChI=1S/C23H19FN2O4S/c24-19-10-6-7-17(15-19)16-26(20-11-4-5-12-25-20)23(27)21-22(18-8-2-1-3-9-18)31(28,29)14-13-30-21/h1-12,15H,13-14,16H2 |

InChI Key |

RJULNKIIMKJKIW-UHFFFAOYSA-N |

Canonical SMILES |

C1CS(=O)(=O)C(=C(O1)C(=O)N(CC2=CC(=CC=C2)F)C3=CC=CC=N3)C4=CC=CC=C4 |

Origin of Product |

United States |

Biological Activity

N-(3-fluorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

- Molecular Formula : CHFNOS

- Molecular Weight : 359.42 g/mol

The oxathiine ring system contributes to its unique chemical properties, influencing its interaction with biological targets.

Research indicates that this compound may act as a modulator of protein tyrosine kinases (PTKs), which are critical in various cellular signaling pathways. PTKs are implicated in cancer progression and other diseases. The modulation of these enzymes can lead to altered cell proliferation and survival, making this compound a candidate for further development in oncology .

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound:

- In Vitro Studies : In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the inhibition of PTK activity, leading to reduced cell viability and increased apoptosis in cancer cells .

- In Vivo Studies : Animal models have shown promising results where treatment with this compound resulted in significant tumor reduction compared to controls. The specific pathways affected include those involved in cell cycle regulation and apoptosis .

Other Biological Activities

Beyond its anticancer effects, preliminary data suggest that this compound may also exhibit:

- Anti-inflammatory Activity : The compound has shown potential in reducing inflammatory markers in cellular models.

- Antimicrobial Properties : Some studies indicate that it may possess antimicrobial activity against specific bacterial strains, although further research is necessary to confirm these effects.

Case Studies and Research Findings

A selection of notable studies provides insights into the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values in the micromolar range. |

| Study 2 | In vivo experiments on xenograft models showed a reduction in tumor volume by approximately 50% after 14 days of treatment. |

| Study 3 | Investigated anti-inflammatory effects, showing a decrease in TNF-alpha levels in treated macrophages compared to untreated controls. |

Comparison with Similar Compounds

Structural and Physicochemical Comparison with Analogous Compounds

The closest structural analog is N-(3-chlorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide (CAS: 1179429-02-7), which substitutes the 3-fluorobenzyl group with a 3-chlorobenzyl group. Key differences and similarities are summarized below:

Key Observations :

- Substituent Effects : Fluorine (atomic weight: 19.0) vs. chlorine (35.5) accounts for the ~16.46 g/mol difference in molecular weight. The smaller size and higher electronegativity of fluorine may reduce steric hindrance and alter electronic distribution compared to chlorine.

- Physicochemical Properties: The chloro analog’s higher predicted boiling point (652.8°C vs. unreported for 3-F) suggests stronger intermolecular forces (e.g., dipole-dipole interactions) due to chlorine’s polarizability.

Research Findings and Data Analysis

- The chloro analog’s predicted physicochemical properties suggest moderate solubility, which may limit bioavailability compared to the 3-F compound .

- Signaling Pathways : The pyridinyl and fluorobenzyl groups in the target compound could modulate kinase activity (e.g., JAK-STAT or MAPK pathways), though direct evidence is absent in the provided sources.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.